Cas no 2137078-09-0 ((3S)-3-amino-3-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol)

(3S)-3-amino-3-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-amino-3-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol
- (3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
- 2137078-09-0
- EN300-1164939
-
- Inchi: 1S/C10H18ClN3O/c1-6(2)9-8(7(12)4-5-15)10(11)14(3)13-9/h6-7,15H,4-5,12H2,1-3H3/t7-/m0/s1
- InChI Key: HWYLLMPIISUWAT-ZETCQYMHSA-N
- SMILES: ClC1=C(C(C(C)C)=NN1C)[C@H](CCO)N
Computed Properties
- Exact Mass: 231.1138399g/mol
- Monoisotopic Mass: 231.1138399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.1Ų
(3S)-3-amino-3-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164939-5000mg |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 5000mg |
$5854.0 | 2023-10-03 | ||
Enamine | EN300-1164939-2.5g |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 2.5g |
$3957.0 | 2023-06-08 | ||
Enamine | EN300-1164939-1000mg |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 1000mg |
$2019.0 | 2023-10-03 | ||
Enamine | EN300-1164939-500mg |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 500mg |
$1938.0 | 2023-10-03 | ||
Enamine | EN300-1164939-0.05g |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 0.05g |
$1696.0 | 2023-06-08 | ||
Enamine | EN300-1164939-0.1g |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 0.1g |
$1777.0 | 2023-06-08 | ||
Enamine | EN300-1164939-1.0g |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 1g |
$2019.0 | 2023-06-08 | ||
Enamine | EN300-1164939-5.0g |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 5g |
$5854.0 | 2023-06-08 | ||
Enamine | EN300-1164939-50mg |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 50mg |
$1696.0 | 2023-10-03 | ||
Enamine | EN300-1164939-250mg |
(3S)-3-amino-3-[5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol |
2137078-09-0 | 250mg |
$1858.0 | 2023-10-03 |
(3S)-3-amino-3-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol Related Literature
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
Additional information on (3S)-3-amino-3-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol
Chemical Compound CAS No. 2137078-09-0: (3S)-3-amino-N-(5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)propanamine
The compound with CAS No. 2137078-09-X, commonly referred to as (3S)-3-amino-N-(5-chloro-1-methyl-3-(propan-2-yloxy)-1H-pyrazolium is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery due to their ability to interact with various biological targets. The (S)-configuration of this compound is particularly interesting as it may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of a chlorine substituent at the 5-position of the pyrazole ring suggests potential electronic effects that could modulate the compound's reactivity and selectivity towards specific biological targets.
The synthesis of this compound involves a multi-step process that includes the formation of the pyrazole ring followed by functionalization with amino and chloro groups. Researchers have employed various strategies, such as microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of this compound. These advancements have significantly contributed to the scalability of its production for preclinical studies.
In terms of biological activity, (S)-configured pyrazole derivatives have shown promising results in inhibiting key enzymes involved in inflammatory pathways. For instance, studies have demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Additionally, its ability to modulate nuclear factor-kappa B (NF-kB) activity suggests potential applications in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the amino group and chlorine substituent play critical roles in binding to target proteins. Furthermore, molecular dynamics simulations have provided insights into the stability of these interactions under physiological conditions, which is crucial for predicting the compound's efficacy in vivo.
The stereochemistry of this compound is another area of intense research interest. The (S)-configuration has been shown to exhibit superior pharmacokinetic properties compared to its (R)-counterpart. This is attributed to differences in solubility, permeability, and enzyme-mediated metabolism. Researchers are currently exploring methods to achieve high enantiomeric excess during synthesis to ensure optimal therapeutic outcomes.
In conclusion, the compound with CAS No. 2137078-X is a promising candidate for further exploration in drug development. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool in addressing unmet medical needs. Continued research into its biological activity and pharmacokinetics will undoubtedly shed light on its potential applications in treating a wide range of diseases.
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